4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:
- A methyl group at the 4-position of the diazepine ring.
- A naphthalen-1-yloxyethyl substituent at the 1-position, introducing a bulky aromatic group linked via an ether-oxygen chain.
Its design combines lipophilic (naphthyl) and polar (ether) groups, which may influence bioavailability and target binding .
Properties
IUPAC Name |
2-methyl-5-(2-naphthalen-1-yloxyethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-15-22(25)24(20-11-5-4-10-19(20)23-16)13-14-26-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,16,23H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBAVNQTMLJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CCOC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, recognized for its diverse biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, neuroactivity, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C_{19}H_{20}N_2O_2
- Molecular Weight : 312.38 g/mol
The compound features a naphthalenyl ether moiety, which is significant for its biological interactions.
Cytotoxicity
Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound within the same class showed promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 16.19 ± 1.35 |
| HCT-116 | 17.16 ± 1.54 |
These findings suggest that modifications to the benzodiazepine structure can enhance cytotoxic activity, potentially making this compound a candidate for further development in oncology.
Neuroactivity
Benzodiazepines are well-known for their neuroactive properties, primarily as anxiolytics and sedatives. The presence of the naphthalenyl group may contribute to enhanced binding affinity at GABA_A receptors, which could lead to increased anxiolytic effects. Studies have shown that similar compounds exhibit significant anxiolytic activity in animal models .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interaction with GABA_A receptors. This interaction enhances inhibitory neurotransmission in the central nervous system, leading to anxiolytic and sedative effects.
Case Studies and Research Findings
A systematic review of related compounds has highlighted their potential in treating anxiety disorders and as adjuncts in cancer therapy. For example:
- Study on Anxiolytic Effects : A benzodiazepine derivative showed a marked reduction in anxiety-like behavior in rodent models when administered at specific doses .
- Cytotoxic Study : A series of synthesized benzodiazepines were evaluated for their cytotoxic effects against tumor cell lines, yielding several candidates with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Pharmacological Activity
- Naphthyl Groups : The target compound’s naphthalen-1-yloxyethyl group differs from Bz-423’s naphthalen-2-ylmethyl substituent . Positional isomerism (1- vs. 2-naphthyl) may alter steric interactions with targets, as seen in Bz-423’s selective apoptosis signaling.
- Chirality : R-6’s high enantiomeric excess (97%) underscores the importance of stereochemistry in benzodiazepine activity, though the target compound’s stereochemical data is unspecified .
Physicochemical Properties
- Hydrogen Bonding : The ether oxygen in the target compound’s side chain may engage in H-bonding, contrasting with R-6’s hydroxyl group, which offers stronger polar interactions .
Q & A
Q. What validation criteria are critical for developing a robust analytical method for this compound in biological matrices?
- Methodology : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation. Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects in plasma. Use deuterated internal standards to correct ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
